6-(Piperidin-4-yl)quinoline hydrochloride
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Overview
Description
“6-(Piperidin-4-yl)quinoline hydrochloride” is a compound that contains a piperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
DNA Detection and Fluorescence Probes
6-(Piperidin-4-yl)quinoline hydrochloride derivatives have been explored for their potential in DNA detection. A study synthesized novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, and investigated their fluorescence properties. These compounds were found to have enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as DNA-specific fluorescent probes (Perin et al., 2011).
Antiproliferative Activity
Another significant application area of this compound derivatives is in antiproliferative research. Derivatives such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline showed considerable growth inhibition of human cancer cell lines, suggesting their potential as anticancer agents (Harishkumar et al., 2018).
Antimicrobial and Antifungal Activities
Compounds based on this compound have also demonstrated promising antimicrobial and antifungal properties. A study on fluoroquinolone derivatives, including 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, revealed notable antimicrobial activities against various bacterial and fungal pathogens (Srinivasan et al., 2010).
Alzheimer's Disease and Neurodegenerative Disorders
Research on quinoline derivatives with a piperidine moiety indicated their potential in Alzheimer's disease treatment. A series of quinoline thiosemicarbazones were synthesized and evaluated against acetylcholinesterase and butyrylcholinesterase enzymes, essential targets in Alzheimer's disease. Several compounds showed potent inhibitory activities, indicating their potential as anti-Alzheimer therapeutics (Munir et al., 2021).
Mechanism of Action
Target of Action
6-(Piperidin-4-yl)quinoline hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect , suggesting that this compound may interact with its targets through this functional group.
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . For example, some piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The synthesis of piperidine derivatives is an important task of modern organic chemistry , suggesting that the synthesis conditions may influence the properties of these compounds.
Properties
IUPAC Name |
6-piperidin-4-ylquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCZOXHYRMJNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)N=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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